N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenoxy)acetamide

Description

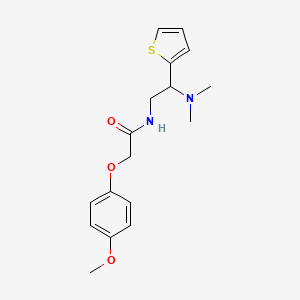

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring:

- A dimethylaminoethyl backbone with a thiophen-2-yl substituent at the β-position of the ethyl chain.

- A 4-methoxyphenoxy group attached to the acetamide carbonyl.

- Potential hydrogen-bonding sites via the acetamide NH and methoxy oxygen.

This compound’s design combines aromatic (thiophene, methoxyphenoxy) and polar (dimethylamino, acetamide) moieties, suggesting applications in medicinal chemistry or materials science. Its synthesis likely involves coupling 2-(thiophen-2-yl)ethylamine derivatives with activated 2-(4-methoxyphenoxy)acetyl intermediates .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-19(2)15(16-5-4-10-23-16)11-18-17(20)12-22-14-8-6-13(21-3)7-9-14/h4-10,15H,11-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBAVAJAWYZFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)COC1=CC=C(C=C1)OC)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethyl chloride with thiophene-2-carbaldehyde to form an intermediate compound.

Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-methoxyphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the amide group using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Key Observations :

Thiophene Positional Isomerism: The thiophen-2-yl group in the target compound (vs. thiophen-3-yl in ) may improve binding to sulfur-rich biological targets (e.g., cysteine proteases) due to better spatial alignment . Thiophen-2-yl’s proximity to the dimethylamino group could enhance intramolecular charge transfer in fluorescent probes, a property absent in thiophen-3-yl analogues.

Phenoxy Substituent Effects: The 4-methoxyphenoxy group provides moderate electron-donating effects, enhancing solubility via methoxy’s polarity while maintaining aromatic bulk for hydrophobic interactions.

Analogues with diethylaminoethyl groups (e.g., CAS 3413-64-7 in ) exhibit higher lipophilicity (logP ↑), which may affect blood-brain barrier penetration.

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 300.39 g/mol

- Functional Groups : Contains a dimethylamino group, a thiophene ring, and a methoxyphenoxy moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptors : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

- Enzymatic Activity : It may modulate enzyme activities linked to neurotransmitter metabolism, potentially affecting levels of serotonin, dopamine, and norepinephrine.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases.

- Antidepressant Activity : Preclinical trials have shown that the compound can exhibit antidepressant-like effects in animal models, possibly through serotonin receptor modulation.

- Anti-inflammatory Properties : The presence of the thiophene ring may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with various cell lines:

- Neuronal Cell Lines : It showed significant protective effects against glutamate-induced toxicity.

- Immune Cell Lines : The compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages.

In Vivo Studies

Animal studies have provided insights into the compound's efficacy:

- Behavioral Tests : In rodent models, administration led to significant reductions in depression-like behaviors as measured by the forced swim test and tail suspension test.

| Study Type | Model Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Neuroprotection | Mice | 10 | Reduced neuronal apoptosis |

| Antidepressant | Rats | 20 | Decreased immobility time in forced swim test |

| Anti-inflammatory | Mice | 5 | Lowered TNF-alpha levels in serum |

Case Studies

- Case Study 1 : A study published in Pharmacology Biochemistry and Behavior investigated the antidepressant effects of similar compounds. It was found that modifications to the dimethylamino group significantly enhanced efficacy in behavioral models of depression.

- Case Study 2 : Research presented at the International Conference on Neuropharmacology highlighted the neuroprotective properties of related compounds, suggesting potential applications in treating Alzheimer’s disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.